N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
CAS No.: 338966-25-9
Cat. No.: VC6545583
Molecular Formula: C16H11F6NO3S
Molecular Weight: 411.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338966-25-9 |
|---|---|
| Molecular Formula | C16H11F6NO3S |
| Molecular Weight | 411.32 |
| IUPAC Name | N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H11F6NO3S/c1-9(24)10-3-2-4-13(5-10)23-27(25,26)14-7-11(15(17,18)19)6-12(8-14)16(20,21)22/h2-8,23H,1H3 |
| Standard InChI Key | CVDSDNSKDARWON-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
N-(3-Acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (molecular formula: C₁₆H₁₁F₆NO₃S) features a central benzene ring substituted with two trifluoromethyl (–CF₃) groups at the 3- and 5-positions, a sulfonamide (–SO₂NH–) bridge, and an acetylated phenyl group at the para position of the sulfonamide nitrogen. The trifluoromethyl groups confer electron-withdrawing effects, enhancing the compound’s stability and influencing its intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 411.32 g/mol |
| Boiling Point (predicted) | 436.4 ± 55.0 °C |
| Density (predicted) | 1.484 ± 0.06 g/cm³ |
| pKa (predicted) | 6.51 ± 0.10 |
| Solubility | Low in water; soluble in THF, DCM |
The compound’s low aqueous solubility and moderate acidity (pKa ~6.5) suggest compatibility with organic solvents, making it suitable for reactions in nonpolar media. Its thermal stability, inferred from the high boiling point, aligns with trends observed in perfluorinated aromatic compounds .
Applications in Pharmaceutical Research
N-(3-Acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide’s structural motifs align with pharmacophores in kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists. The sulfonamide group often participates in hydrogen bonding with enzyme active sites, while trifluoromethyl groups enhance membrane permeability. Notable applications include:
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Carbonic Anhydrase Inhibition: Sulfonamides are well-established inhibitors of carbonic anhydrases, enzymes implicated in glaucoma and cancer. The trifluoromethyl groups may improve binding affinity to hydrophobic enzyme pockets .
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Anticancer Agents: Fluorinated sulfonamides exhibit antiproliferative effects by targeting tubulin polymerization or DNA topoisomerases. Computational docking studies suggest potential interactions with EGFR tyrosine kinase, a key oncology target .
Future Research Directions
Further studies should prioritize:
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Pharmacokinetic Profiling: Assessing bioavailability and metabolic stability in preclinical models.
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Crystallographic Analysis: Resolving the compound’s three-dimensional structure to guide structure-activity relationship (SAR) studies.
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Scale-Up Synthesis: Optimizing reaction conditions for industrial production, potentially leveraging continuous-flow chemistry .
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